molecular formula C13H11FO B073129 1-(4-Fluorophenoxy)-3-methylbenzene CAS No. 1514-26-7

1-(4-Fluorophenoxy)-3-methylbenzene

Cat. No. B073129
Key on ui cas rn: 1514-26-7
M. Wt: 202.22 g/mol
InChI Key: APVQRVSBMIDSFS-UHFFFAOYSA-N
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Patent
US04988733

Procedure details

Sodium hydride (1 80 g) was suspended in 3-bromotoluene (51.3 g, Aldrich) and 4-fluorophenol (8.40 g, Aldrich) added over 1/4 hour with stirring. The mixture was then heated at 45° C. until effervescence stopped (1/2 hour). After cooling, copper(I) chloride (3.75 g) was added followed by TDA-1 (12 g) over 10 minutes with further cooling. The mixture was then heated at 180° C. under N2 for 24 hours. After cooling, the mixture was treated with 2 M aqu. HCl (100 ml) and extracted with ether. The extract was washed with 2 M aqu. HCl (2×100 ml), with 2 M aqu. NaOH and with water (2×100 ml), then treated with charcoal, filtered through Hyflo and stripped. The residue was distilled under reduced pressure to give the desired product, bp 130°-135° C./10 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
51.3 g
Type
solvent
Reaction Step Four
Name
copper(I) chloride
Quantity
3.75 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.COCCOCCN(CCO[CH2:29][CH2:30]OC)CCOCCOC>BrC1C=C(C)C=CC=1.[Cu]Cl>[F:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:5]2[CH:6]=[C:29]([CH3:30])[CH:8]=[CH:9][CH:4]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Four
Name
Quantity
51.3 g
Type
solvent
Smiles
BrC=1C=C(C=CC1)C
Step Five
Name
copper(I) chloride
Quantity
3.75 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1/2 hour)
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 180° C. under N2 for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture was treated with 2 M aqu
EXTRACTION
Type
EXTRACTION
Details
HCl (100 ml) and extracted with ether
WASH
Type
WASH
Details
The extract was washed with 2 M aqu
ADDITION
Type
ADDITION
Details
NaOH and with water (2×100 ml), then treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Hyflo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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